2-(4-Chlorophenyl)cyclopropanecarbohydrazide
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Overview
Description
2-(4-Chlorophenyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H11ClN2O It is characterized by the presence of a cyclopropane ring attached to a 4-chlorophenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide typically involves the reaction of 4-chlorophenylcyclopropanecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Material: 4-chlorophenylcyclopropanecarboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds with the formation of the carbohydrazide derivative, which can be isolated and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)cyclopropanecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the carbohydrazide moiety.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
2-(4-Chlorophenyl)cyclopropanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)cyclopropanecarbohydrazide
- 2-(4-Fluorophenyl)cyclopropanecarbohydrazide
- 2-(4-Methylphenyl)cyclopropanecarbohydrazide
Uniqueness
2-(4-Chlorophenyl)cyclopropanecarbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12/h1-4,8-9H,5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVFHXEVGRIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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